![molecular formula C22H21N5O3S B2732393 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898349-96-7](/img/structure/B2732393.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3,4-dihydroisoquinolin-2(1H)-yl group, for instance, is a bicyclic structure with a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, the thiazolo[3,2-b][1,2,4]triazol-6-ol group, and the 3,4-dihydroisoquinolin-2(1H)-yl group. Each of these groups can participate in different types of chemical reactions .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
The compound 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, belonging to the broader family of 1,2,4-triazole derivatives, demonstrates significant scientific interest due to its potential antimicrobial properties. Research has focused on the synthesis of novel 1,2,4-triazole derivatives, revealing that some compounds exhibit moderate to good antimicrobial activities against various microorganisms. This includes efforts to synthesize and evaluate the antimicrobial efficacy of new compounds, highlighting the therapeutic potential of triazole derivatives in combating microbial infections (Bektaş et al., 2007; Mukhtar et al., 2022).
Novel Synthetic Pathways
Researchers have developed innovative synthetic methodologies to create complex molecules, including derivatives of isoquinolines and triazoles, which serve as key intermediates for further chemical transformations. These methods enable the construction of compounds with potential applications in various fields, including medicinal chemistry and materials science (Opsomer et al., 2020; Arigela et al., 2013).
Anticancer and Antioxidant Properties
The exploration of novel heterocyclic compounds has extended into evaluating their potential anticancer and antioxidant properties. Certain derivatives have been synthesized and screened for their efficacy against various cancer cell lines, with some compounds showing moderate to strong activity. Additionally, these compounds are assessed for their antioxidant capabilities, contributing valuable insights into their therapeutic potential (Sayed et al., 2022).
Development of Dye-Sensitized Solar Cells
Triazoloisoquinoline derivatives have been identified as promising candidates for the development of dye-sensitized solar cells (DSSCs). These compounds enhance the photoelectric conversion efficiency by improving light absorption in the visible spectrum, thereby addressing the limitations of conventional ruthenium-based dyes. The incorporation of triazoloisoquinoline-based dyestuffs into DSSCs represents an innovative approach to increase the efficiency of solar energy conversion (Lee et al., 2013).
Propiedades
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-nitrophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-2-18-23-22-26(24-18)21(28)20(31-22)19(15-7-9-17(10-8-15)27(29)30)25-12-11-14-5-3-4-6-16(14)13-25/h3-10,19,28H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKXKKDYSJVDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC5=CC=CC=C5C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

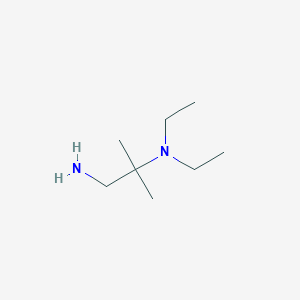

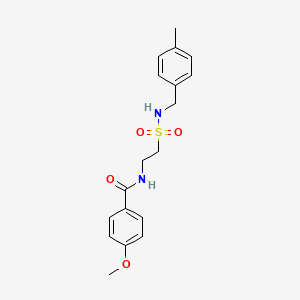
![N-(2,3-dimethylphenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B2732318.png)
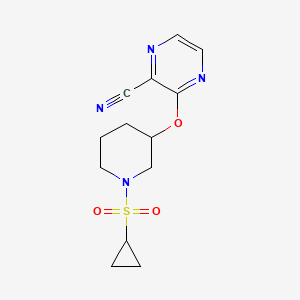
![3-[(2-Methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide](/img/structure/B2732322.png)
![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732323.png)
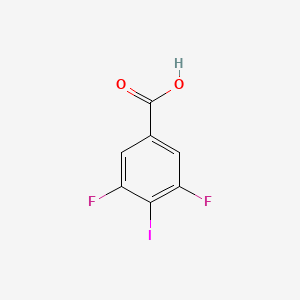

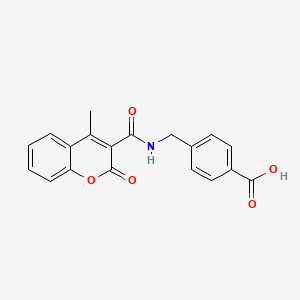
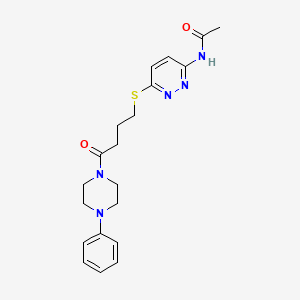
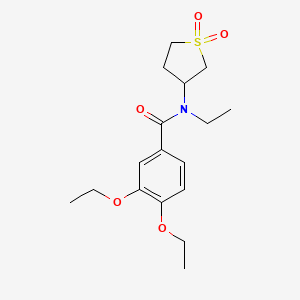
![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2732331.png)
![Tert-butyl N-[3-[2-[(2-chloroacetyl)amino]ethyl]cyclobutyl]carbamate](/img/structure/B2732332.png)